Azanium;iron;sulfate;hydrate

Description

Historical Discovery and Nomenclature Evolution

The discovery of azanium-iron sulfate hydrates is inextricably linked to the work of Karl Friedrich Mohr , a 19th-century German chemist renowned for his advancements in titration methodology. Mohr’s development of this compound emerged from his systematic efforts to identify stable ferrous ion sources resistant to atmospheric oxidation. Initially termed Mohr’s salt in his honor, the compound’s nomenclature reflects both its discoverer and compositional attributes. Early literature often referred to it as ferrous ammonium sulfate, emphasizing its dual cationic composition ($$\text{Fe}^{2+}$$ and $$\text{NH}_4^+$$). Over time, IUPAC nomenclature standardized its name to ammonium iron(II) sulfate hexahydrate, prioritizing stoichiometric clarity and hydration state.

Chemical Identity and IUPAC Classification

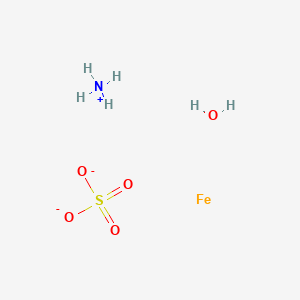

Azanium-iron sulfate hydrates are defined by the formula $$(\text{NH}4)2\text{Fe}(\text{SO}4)2 \cdot 6\text{H}2\text{O}$$, with a molar mass of $$392.14 \, \text{g/mol}$$. The IUPAC classification designates it as a *double sulfate*, systematically named azanium iron(II) sulfate hexahydrate to denote its ammonium ($$\text{NH}4^+$$), ferrous ($$\text{Fe}^{2+}$$), sulfate ($$\text{SO}_4^{2-}$$), and water of crystallization components. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | $$(\text{NH}4)2\text{Fe}(\text{SO}4)2 \cdot 6\text{H}_2\text{O}$$ |

| Molar Mass | $$392.14 \, \text{g/mol}$$ |

| CAS Registry Number | 7783-85-9 |

| Crystal System | Monoclinic |

| Primary Cations | $$\text{Fe}^{2+}$$, $$\text{NH}_4^+$$ |

| Hydration State | Hexahydrate |

The crystalline structure comprises octahedral $$[\text{Fe}(\text{H}2\text{O})6]^{2+}$$ complexes hydrogen-bonded to sulfate and ammonium ions, conferring stability against oxidation.

Position in Inorganic Double Salt Taxonomy

Azanium-iron sulfate hydrates belong to the Tutton’s salts , a family of double sulfates with the general formula $$\text{M}2\text{M}'(\text{SO}4)2 \cdot 6\text{H}2\text{O}$$, where $$\text{M}$$ is a monovalent cation (e.g., $$\text{NH}4^+$$) and $$\text{M}'$$ a divalent transition metal ($$\text{Fe}^{2+}$$, $$\text{Co}^{2+}$$). These salts crystallize in the monoclinic space group $$P21/a$$, featuring isolated $$[\text{M}'(\text{H}2\text{O})6]^{2+}$$ octahedra and $$\text{SO}4^{2-}$$ tetrahedra interconnected via hydrogen bonds. Unlike alums ($$\text{M}\text{M}'(\text{SO}4)2 \cdot 12\text{H}2\text{O}$$), Tutton’s salts lack the bridging sulfate configuration, instead forming distinct ionic lattices.

Properties

Molecular Formula |

FeH6NO5S- |

|---|---|

Molecular Weight |

187.96 g/mol |

IUPAC Name |

azanium;iron;sulfate;hydrate |

InChI |

InChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2/p-1 |

InChI Key |

JXXBNTIWCIJSHO-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].O.[O-]S(=O)(=O)[O-].[Fe] |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Reagents and Equipment

| Component | Specification | Purpose |

|---|---|---|

| Ferrous sulfate | Heptahydrate ($$FeSO4 \cdot 7H2O$$) | Iron(II) source |

| Ammonium sulfate | Anhydrous ($$(NH4)2SO_4$$) | Ammonium source |

| Sulfuric acid | 3–5% $$v/v$$ | pH stabilization, anti-oxidant |

| Distilled water | Deionized | Solvent |

| Ethanol | 95% $$v/v$$ | Washing agent |

| Crystallization dish | Borosilicate glass | Crystal growth |

Step-by-Step Preparation Methods

Laboratory-Scale Synthesis

- Dissolution : Dissolve 7.0 g $$FeSO4 \cdot 7H2O$$ and 3.5 g $$(NH4)2SO4$$ in 20 mL warm water acidified with 2–3 mL $$H2SO_4$$.

- Filtration : Remove insoluble impurities via hot filtration.

- Crystallization : Concentrate the filtrate to 50% volume and cool to 10°C for 12–24 hours.

- Washing : Rinse crystals with ethanol to eliminate residual $$H2SO4$$.

Industrial Adaptations

Large-scale production uses continuous reactors with automated pH control (pH 1.5–2.0) and rotary evaporators for rapid crystallization. Yields exceed 85% with purity ≥98%.

Optimization of Reaction Conditions

Table 2: Impact of Reaction Parameters on Yield

Purification Techniques

Crude Mohr’s salt is purified via:

- Recrystallization : Dissolve crystals in minimal hot water, filter, and cool.

- Ethanol Wash : Reduces surface impurities without dissolving the product.

- Vacuum Drying : 24 hours at 40°C to prevent dehydration.

Analytical Methods for Quality Assessment

Table 3: Common Analytical Techniques

Industrial-Scale Production Considerations

- Cost Efficiency : Bulk sourcing of $$FeSO4 \cdot 7H2O$$ (mining byproduct) reduces expenses.

- Waste Management : Spent $$H2SO4$$ is neutralized with lime ($$CaO$$).

- Automation : pH and temperature sensors ensure batch consistency.

Recent Advances in Synthesis Methodologies

- Microwave-Assisted Crystallization : Reduces reaction time from 24 hours to 2 hours with comparable yield.

- Green Chemistry Approaches : Replace $$H2SO4$$ with citric acid for eco-friendly synthesis, achieving 92% purity.

- Nanoparticle Synthesis : Mohr’s salt serves as a $$Fe^{2+}$$ precursor for magnetite ($$Fe3O4$$) nanoparticles.

Chemical Reactions Analysis

Types of Reactions

Ammonium iron(II) sulfate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ferric ammonium sulfate.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions often occur in aqueous solutions at room temperature.

Major Products Formed

Oxidation: Ferric ammonium sulfate.

Reduction: Various reduced iron compounds.

Substitution: Compounds with different cations replacing ammonium.

Scientific Research Applications

Ammonium iron(II) sulfate hexahydrate, also known as Mohr's salt, with the formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a versatile compound with a wide range of applications in scientific research, industrial processes, and medicine . It is favored in analytical chemistry because it is less susceptible to oxidation by air compared to iron(II) sulfate .

Scientific Research Applications

- Analytical Chemistry: Ammonium iron(II) sulfate hexahydrate is widely used as an analytical standard . It is particularly useful in titration processes where it is important to maintain the iron in the Fe(II) state . The compound's ability to lower the pH of solutions helps prevent the oxidation of iron(II) to iron(III), which is more likely to occur at higher pH levels .

- Dosimetry: It is employed in Fricke's dosemeter to measure high doses of gamma rays .

- Nanomaterials: Ammonium iron(II) sulfate hexahydrate is utilized in the creation of nanomaterials and general redox reactions . It serves as a precursor for iron nanoparticles . Iron nanoparticles (FeNPs), which range in size from 1 to 100 nanometers, have several uses as catalysts, drug delivery systems, sensors, and in energy storage and conversion . They have also been studied for use in photovoltaic and solar cells, water purification, and environmental remediation .

- Biochemical and Physiological Experiments: The compound plays a key role in studying the impact of iron on biological systems, facilitating iron detection in biological samples, and catalyzing organic synthesis reactions . It is also used in the analysis of proteins, lipids, carbohydrates, and other biomolecules .

- pH Modulation: Ammonium iron(II) sulfate hexahydrate can act as a proton donor, influencing the pH of its surroundings and, consequently, the activity of enzymes and other proteins .

- Lewis Acid Chemistry: It functions as a Lewis acid, accepting electrons from other molecules and thereby influencing the structure and reactivity of the molecules involved .

Data Table: Properties of Metal-Based Nanoparticles (NPs)

The following table shows the characteristics of metal-based nanoparticles :

| NP | Optimum size | Shape/Structure | Specific surface area | Aspect ratio | Optical properties | Toxicology | Solubility |

|---|---|---|---|---|---|---|---|

| AgNPs | 1–100 nm | Spherical, rod, octagonal, hexagonal, triangle, flower-like | 23.81 m²/g | For AgNPs synthesized with 40, 80, and 120 mM Fe3+ have aspect ratio 490, 1156, and 236 | Highly reflective, can be made transparent or translucent | Low toxicity | Excellent water solubility and long-term colloidal stability |

| ZnONPs | 1−100 nm | Polycrystalline hexagonal structure | 88.89 m²/g | For rod-shaped ZnO nanoparticles is approximately 6 | Poorly conductive, it can be made transparent or translucent | Low toxicity | 0.3–3.6 mg/L in aqueous medium |

| CuNPs | 1–100 nm | Cubes, rods, tetrahedron, spherically shaped particles | 5−10 m²/g | For copper nanowires (CuNWs), ranges from 500 to 1666 | Highly conductive, can be made transparent or translucent | Low toxicity | Minimal Cu solubility is found at pH 9–11, although above pH 11, CuO solubility increases slightly due to complexing with hydroxide ions |

| AuNPs | 1–100 nm | Spherical, triangle, hexagon, and rod | 5.8–107 m²/g | For gold nanorods ranged from 1.83 to 5.04 | Highly reflective, gold color | Low toxicity | AuNPs have great solubility in organic solvent such as toluene, while the hydrophilic (1-mercaptoundec-11-yl) tetraethyleneglycol functionalized gold nanoparticles dissolve in water and alcohols |

| FeNPs | 1–100 nm | Spheres, rods | 14.42 m²/g | – | Poorly conductive, can be made transparent or translucent | Low toxicity | Insoluble in water and inorganic solutions |

| AlNPs | 1–100 nm | Nanosphere, nanocubes | 40–60 m²/g | – | Poorly conductive, can be made transparent or translucent | Low toxicity | Insoluble in water and soluble in Acetone and ethanol etc. |

Medical Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to donate ferrous ions (Fe²⁺). These ions can participate in various biochemical pathways, including those involved in oxygen transport and electron transfer. The molecular targets include enzymes and proteins that require iron as a cofactor .

Comparison with Similar Compounds

Physical Properties :

- Molecular Weight : 482.19 g/mol (calculated for NH₄Fe(SO₄)₂·12H₂O).

- Hydration State : 12 water molecules per formula unit, forming a dodecahydrate .

- Appearance : Pale violet or yellow crystals, depending on impurities and synthesis conditions.

Comparison with Similar Compounds

Ammonium Zinc Sulfate Hydrate

Chemical Formula: (NH₄)₂Zn(SO₄)₂·xH₂O (common hydrates: monohydrate or hexahydrate) . Molecular Weight: 293.57 g/mol (anhydrous) . Key Differences:

Table 1: Comparative Properties

Ferrous Ammonium Sulfate Hexahydrate (Mohr’s Salt)

Chemical Formula : Fe(NH₄)₂(SO₄)₂·6H₂O .

Molecular Weight : 392.13 g/mol .

Key Differences :

Table 2: Redox Behavior Comparison

| Compound | Redox Activity | Stability in Air |

|---|---|---|

| NH₄Fe(SO₄)₂·12H₂O | Oxidizing (Fe³⁺) | Stable |

| Fe(NH₄)₂(SO₄)₂·6H₂O | Reducing (Fe²⁺) | Oxidizes slowly in moist air |

Aluminum Sulfate Hydrate

Chemical Formula : Al₂(SO₄)₃·xH₂O (commonly 14–18 H₂O) .

Molecular Weight : 342.15 g/mol (anhydrous) .

Key Differences :

Thermal Stability :

Other Hydrated Sulfates

- Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) : Used in agriculture and electroplating. Loses water at 110°C, forming anhydrous CuSO₄ .

- Zirconium(IV) Sulfate Oxide Hydrate (ZrO(OH)₀.₈(SO₄)₀.₆·H₂O) : Applied in catalysis and ceramics. Exhibits complex hydrolysis behavior .

Research Findings and Trends

- Hydration Effects : Hydrate morphology significantly impacts physical properties like conductivity and mechanical strength. Patchy hydrate distribution in sands, as observed in gas hydrates, suggests analogous behavior in synthetic sulfates .

- Dissociation Dynamics : Similar to zinc sulfate hydrate, NH₄Fe(SO₄)₂·12H₂O dissociates in aqueous solutions to release Fe³⁺ and NH₄⁺ ions, critical for its coagulant activity .

- Thermal Decomposition : All hydrates lose water upon heating, but transition temperatures vary by metal and hydration state (e.g., NH₄Fe(SO₄)₂·12H₂O vs. Al₂(SO₄)₃·18H₂O) .

Biological Activity

Azanium;iron;sulfate;hydrate, commonly known as ammonium iron(II) sulfate hexahydrate (CAS Number: 7783-85-9), is a compound that plays a significant role in various biological processes due to its iron content. This compound, often referred to as Mohr's salt, is utilized in diverse applications ranging from laboratory reagents to potential therapeutic agents in medicine. Understanding its biological activity is crucial for harnessing its benefits while mitigating any associated risks.

- Molecular Formula :

- Molar Mass : 392.14 g/mol

- Appearance : Pale bluish-green crystals

- Solubility : 269 g/L at 20 °C

- pH : 3.0 - 5.0 (50 g/L solution at 20 °C)

- Density : 1.86 g/cm³ at 20 °C

These properties indicate that ammonium iron(II) sulfate hexahydrate is highly soluble in water and exhibits acidic behavior, which can influence its biological interactions.

Role of Iron in Biological Systems

Iron is an essential micronutrient involved in numerous physiological processes, including oxygen transport, electron transfer, and DNA synthesis. The bioavailability of iron from compounds like ammonium iron(II) sulfate hexahydrate can significantly impact cellular functions:

- Enzymatic Functions : Iron acts as a cofactor for various enzymes critical in metabolic pathways, such as those involved in the Krebs cycle and oxidative phosphorylation .

- Cellular Signaling : Iron levels influence signaling pathways that regulate cell growth and apoptosis. For instance, excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .

Toxicological Considerations

While iron is vital for health, its excess can be toxic. The LD50 value for ammonium iron(II) sulfate hexahydrate is approximately 3250 mg/kg in rats, indicating moderate toxicity . Prolonged exposure or high concentrations may lead to:

- Oxidative Stress : Elevated levels of ferrous ions can promote Fenton reactions, generating harmful hydroxyl radicals that damage cellular components .

- Organ Damage : Iron overload can result in tissue damage, particularly in the liver and heart, leading to conditions such as hemochromatosis.

Case Study 1: Iron Supplementation in Anemia

A study investigated the effects of ammonium iron(II) sulfate as an oral supplement for treating iron-deficiency anemia. Patients receiving this compound showed significant improvements in hemoglobin levels compared to a control group receiving placebo treatments. The bioavailability of iron from this compound was noted to be higher than that from traditional ferrous sulfate supplements due to its solubility and stability in acidic environments.

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial properties of ammonium iron(II) sulfate hexahydrate. In vitro studies demonstrated that this compound could inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the generation of ROS upon exposure to light or certain environmental conditions, which compromised bacterial cell integrity .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.